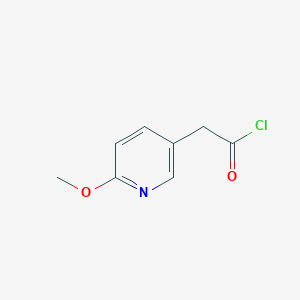
2,3,5-Trifluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoroanisole typically involves the reaction of anisole with fluorinating agents. One common method is the reaction of anisole with hydrogen trifluoride under controlled conditions to introduce the trifluoromethyl group . Another method involves the reaction of halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while oxidation can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoroanisole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluoroanisole and its derivatives often involves interactions with specific molecular targets. For example, in herbicidal applications, these compounds may inhibit key enzymes in plant metabolic pathways, leading to the disruption of essential biological processes
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Trifluoroanisole
- 2,3,6-Trifluoroanisole
- 2,4,5-Trifluoroanisole
Comparison: 2,3,5-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other trifluoroanisole derivatives, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in substitution and oxidation reactions .
Eigenschaften
CAS-Nummer |
4920-36-9 |
|---|---|
Molekularformel |
C7H5F3O |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
1,2,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5F3O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
InChI-Schlüssel |
ICFSCKMBLCOXJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)




![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)



![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)

